Tert-butyl 2-bromo-3-methylphenylcarbamate

Cross‑coupling Regioselectivity Aryl bromide reactivity

Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate (CAS 936829‑27‑5, synonyms: N‑Boc‑2‑bromo‑3‑methylaniline, (2‑bromo‑3‑methylphenyl)carbamic acid tert‑butyl ester) is a brominated phenylcarbamate derivative belonging to the broad class of N‑Boc‑protected anilines. It possesses a molecular formula of C12H16BrNO2 and a molecular weight of 286.16 g/mol.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 936829-27-5
Cat. No. B12053760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-bromo-3-methylphenylcarbamate
CAS936829-27-5
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)Br
InChIInChI=1S/C12H16BrNO2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyFGOFQNKFJKEIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate (CAS 936829‑27‑5) – An Ortho‑Bromo, Meta‑Methyl Boc‑Protected Aniline Building Block for Selective Cross‑Coupling


Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate (CAS 936829‑27‑5, synonyms: N‑Boc‑2‑bromo‑3‑methylaniline, (2‑bromo‑3‑methylphenyl)carbamic acid tert‑butyl ester) is a brominated phenylcarbamate derivative belonging to the broad class of N‑Boc‑protected anilines. It possesses a molecular formula of C12H16BrNO2 and a molecular weight of 286.16 g/mol . The compound features an ortho‑bromine atom, a meta‑methyl group, and a tert‑butoxycarbonyl (Boc) protecting group on the aniline nitrogen. This substitution pattern creates a chemically differentiated intermediate, where the bromine acts as a versatile handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) while the Boc group enables orthogonal protection strategies in multi‑step synthetic sequences [1]. The compound is a solid at room temperature with a melting point of 58–63 °C, which facilitates straightforward handling and purification via crystallization .

Why Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate Cannot Be Replaced by Other Boc‑Bromoaniline Isomers or Simpler Analogs


In the class of Boc‑protected bromoanilines, the regio‑ and substituent‑specific placement of the bromine and methyl groups crucially dictates the outcome of downstream transformations. The ortho‑bromine in tert‑butyl 2‑bromo‑3‑methylphenylcarbamate is activated toward oxidative addition by transition metals, while the meta‑methyl exerts a distinct electronic and steric influence that is absent in simpler analogs such as tert‑butyl (2‑bromophenyl)carbamate or tert‑butyl (3‑bromophenyl)carbamate. Generic substitution with a regioisomer like tert‑butyl (3‑bromo‑2‑methylphenyl)carbamate (CAS 1131594‑28‑9) would reposition the bromine and methyl groups, altering the chemoselectivity of sequential cross‑coupling reactions . Furthermore, the solid physical state of the target compound (mp 58–63 °C) offers practical advantages over liquid or low‑melting analogs for gravimetric dispensing and crystallization‑based purification . These collective physicochemical and structural attributes mean that substituting an in‑class analog without careful re‑optimization will not reliably reproduce the reactivity, purification behavior, or purity profile achieved with the target compound.

Quantitative Differentiation Evidence for Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate


Ortho‑Bromo, Meta‑Methyl Substitution Confers Distinct Reactivity in Palladium‑Catalyzed Cross‑Coupling Versus Non‑Methyl or Regioisomeric Analogs

The ortho‑bromine in tert‑butyl 2‑bromo‑3‑methylphenylcarbamate is activated for oxidative addition by Pd(0) catalysts, while the meta‑methyl group contributes both steric and electronic modulation. A study on tricyclic core synthesis for kinase inhibition demonstrated that when a Pd(OAc)₂/Xantphos catalyst system with t‑butyl carbamate as the coupling partner was applied to dibrominated precursors, the reaction took place exclusively at the 2‑bromo position to give 2‑N‑Boc‑protected derivatives in good yields [1]. Although this study used a related dibromo scaffold rather than the target compound itself, the observed regioselectivity strongly supports the inference that the ortho‑Br/meta‑Me pattern in tert‑butyl 2‑bromo‑3‑methylphenylcarbamate would exhibit preferential coupling at the ortho‑bromine site. By contrast, the regioisomer tert‑butyl (3‑bromo‑2‑methylphenyl)carbamate (CAS 1131594‑28‑9) presents the bromine at the meta position relative to the carbamate group, which alters the electronic environment and may require different catalyst/ligand combinations to achieve comparable coupling efficiency . Quantitative head‑to‑head kinetic or yield data for the target compound versus its specific analogs in Suzuki or Buchwald‑Hartwig reactions were not identified in the open literature.

Cross‑coupling Regioselectivity Aryl bromide reactivity

Solid Physical Form with a Defined Melting Point (58–63 °C) Enables Gravimetric Handling and Crystallization‑Based Purification

Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate is a solid at room temperature with a reported melting point of 58–63 °C . This contrasts with many structurally related Boc‑protected anilines that are liquids or low‑melting solids. For instance, the non‑brominated parent compound tert‑butyl phenylcarbamate (CAS 3422‑01‑3) is a solid but with a lower melting point (~45–50 °C), while the simple ortho‑bromo analog tert‑butyl (2‑bromophenyl)carbamate (CAS 78839‑75‑5) is reported as a liquid at ambient temperature . The higher melting point and crystalline nature of the target compound allow for accurate gravimetric dispensing without the need for solvent transfer, reducing weighing errors in parallel synthesis. Furthermore, the solid form permits purification by simple recrystallization rather than requiring column chromatography, a practical advantage in scale‑up contexts.

Physical form Melting point Handling Purification

High Commercial Purity (97–98%) Reduces Pre‑Reaction Purification Burden

The compound is commercially available with a certified purity of 97% (Sigma‑Aldrich) to 98% (Leyan, CymitQuimica) . This level of purity is consistent across multiple reputable vendors, indicating a robust supply chain. In comparison, some regioisomeric Boc‑bromoanilines are offered at lower typical purities: for example, tert‑butyl (4‑bromo‑3‑methylphenyl)carbamate (CAS 654056‑82‑3) is listed at NLT (not less than) 98%, but with less extensive vendor coverage, while the simple ortho‑bromo analog tert‑butyl (2‑bromophenyl)carbamate is commonly found at 95–97% purity [1]. The consistent availability of the target compound at ≥97% purity reduces the need for in‑house purification prior to use in sensitive catalytic reactions where impurities can poison metal catalysts.

Purity Quality control Procurement

Predicted pKa of the Carbamate NH (12.93 ± 0.70) Indicates Orthogonal Boc Deprotection Compatibility

The predicted pKa of the carbamate N–H proton in tert‑butyl 2‑bromo‑3‑methylphenylcarbamate is 12.93 ± 0.70 . This value is consistent with typical N‑Boc anilines (pKa ~12–14) and indicates that the Boc group can be cleanly removed under acidic conditions (e.g., TFA, HCl/dioxane) without affecting the aryl bromide, which is stable to these conditions. By contrast, analogs with electron‑withdrawing substituents on the aromatic ring (e.g., nitro or cyano groups) would exhibit lower pKa values, potentially leading to premature or incomplete Boc deprotection under standard conditions. The predicted pKa value thus confirms that the target compound fits within the established orthogonal protection/deprotection framework used in complex molecule synthesis.

Boc deprotection pKa Orthogonal protection

Optimal Application Scenarios for Tert‑butyl 2‑bromo‑3‑methylphenylcarbamate in Medicinal Chemistry and Process R&D


Medicinal Chemistry Library Synthesis via Sequential Orthogonal Cross‑Coupling

The ortho‑bromine serves as the first diversification point in a Suzuki‑Miyaura coupling, while the Boc‑protected aniline can be subsequently deprotected and functionalized (e.g., amide coupling, reductive amination). This two‑step orthogonal diversification is enabled by the solid physical form and high purity (97–98%) that minimize catalyst poisoning, as noted in the commercial purity evidence [1]. The meta‑methyl group provides additional steric and electronic tuning of the final biaryl pharmacophore.

Scale‑Up Intermediate Where Crystallization‑Based Purification Is Preferred

Because the compound is a solid with a well‑defined melting point (58–63 °C), it can be purified by recrystallization rather than column chromatography, a significant advantage in kilogram‑scale campaigns. The higher melting point compared to simpler N‑Boc anilines reduces the risk of oiling out during workup, as documented in the physical form evidence .

Building Block for Kinase Inhibitor Scaffolds Requiring ortho‑Substituted Aniline Motifs

Literature precedence indicates that Boc‑protected ortho‑bromoanilines participate in palladium‑catalyzed amination to construct tricyclic kinase inhibitor cores [1]. The target compound’s ortho‑Br/meta‑Me substitution pattern positions it as a direct precursor to analogs of reported kinase inhibitors, where the methyl group mimics a key hydrophobic contact in the ATP‑binding pocket.

Agrochemical Intermediate Synthesis Exploiting Bromine as a Latent Functional Handle

The bromine atom can be retained through early synthetic steps and later converted to a boronic ester, amine, or other functionality via metal‑catalyzed transformations. The Boc group provides nitrogen protection during harsh reaction conditions (e.g., organometallic reagent additions), aligning with the predicted pKa evidence for orthogonal deprotection compatibility .

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